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molecular formula C8H8ClNO3 B2842381 Methyl 2-chloro-6-(hydroxymethyl)nicotinate CAS No. 1168091-15-3

Methyl 2-chloro-6-(hydroxymethyl)nicotinate

Cat. No. B2842381
M. Wt: 201.61
InChI Key: LBIRLZISQQAOQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09206174B2

Procedure details

A cold (0° C.) suspension of calcium chloride (19.54 g, 176 mmol) and sodium borohydride (4.18 g, 110 mmol) in anhydrous ethanol (176 mL) and anhydrous THF (88 mL) was stirred for 1 hour, after which 6-chloro-pyridine-2,5-dicarboxylic acid dimethyl ester (9.97 g, 44 mmol) was added. After stirring at 0° C. for a further 6 hours, the reaction was quenched by the addition of H2SO4 (35 mL, 5M). The reaction mixture was diluted with ethyl acetate and filtered through Celite®. The filtrate was washed with 1M NaOH, water and brine, the organic phase was isolated, dried (Na2SO4), filtered and concentrated in vacuo. The resultant residue was subjected to flash chromatography (Si-PPC, gradient 0% to 100%, ethyl acetate in hexane) to afford the title compound as a yellow oil (6.14 g, 69%). LCMS (method B): RT=2.34 min, [M+H]+=202.
Quantity
19.54 g
Type
reactant
Reaction Step One
Quantity
4.18 g
Type
reactant
Reaction Step One
Quantity
176 mL
Type
solvent
Reaction Step One
Name
Quantity
88 mL
Type
solvent
Reaction Step One
Name
6-chloro-pyridine-2,5-dicarboxylic acid dimethyl ester
Quantity
9.97 g
Type
reactant
Reaction Step Two
Yield
69%

Identifiers

REACTION_CXSMILES
[Cl-].[Ca+2].[Cl-].[BH4-].[Na+].C[O:7][C:8]([C:10]1[CH:15]=[CH:14][C:13]([C:16]([O:18][CH3:19])=[O:17])=[C:12]([Cl:20])[N:11]=1)=O>C(O)C.C1COCC1>[CH3:19][O:18][C:16](=[O:17])[C:13]1[CH:14]=[CH:15][C:10]([CH2:8][OH:7])=[N:11][C:12]=1[Cl:20] |f:0.1.2,3.4|

Inputs

Step One
Name
Quantity
19.54 g
Type
reactant
Smiles
[Cl-].[Ca+2].[Cl-]
Name
Quantity
4.18 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
176 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
88 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
6-chloro-pyridine-2,5-dicarboxylic acid dimethyl ester
Quantity
9.97 g
Type
reactant
Smiles
COC(=O)C1=NC(=C(C=C1)C(=O)OC)Cl

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring at 0° C. for a further 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
the reaction was quenched by the addition of H2SO4 (35 mL, 5M)
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with ethyl acetate
FILTRATION
Type
FILTRATION
Details
filtered through Celite®
WASH
Type
WASH
Details
The filtrate was washed with 1M NaOH, water and brine
CUSTOM
Type
CUSTOM
Details
the organic phase was isolated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC(C1=C(N=C(C=C1)CO)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.14 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 69.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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